
2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, a trifluoromethylphenethyl group, and an isonicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom and five carbon atoms . The trifluoromethylphenethyl group consists of a phenyl ring with a trifluoromethyl group and an ethyl group attached . The isonicotinamide group is a pyridine ring with a carboxamide group attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the tetrahydro-2H-pyran-4-yl group might undergo reactions typical of ethers, such as cleavage by strong acids . The trifluoromethyl group might undergo reactions typical of alkyl halides, and the isonicotinamide group might undergo reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the electronic properties of its functional groups .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those containing pyran and pyridine rings, play a crucial role in the development of pharmaceutical drugs due to their diverse pharmacological activities. A study by Maleki and Sheikh (2015) discusses the synthesis of 2-amino-2-chromene and 2-amino-3-cyano-4H-pyran derivatives, highlighting their significance in anti-tumor, anti-cancer, anti-microbial, and anti-HIV applications (Maleki & Sheikh, 2015). These findings suggest that compounds like 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide could potentially be explored for similar applications, given the structural similarities.
Catalysis and Organic Synthesis
The use of heterocyclic compounds in catalysis and as intermediates in organic synthesis has been extensively studied. For example, the work by Molnár et al. (2003) on the alkylation of benzene with cyclic ethers in superacidic media provides insights into the reactivity and potential utility of similar compounds in synthetic chemistry (Molnár et al., 2003). This research could imply that this compound might be useful in similar catalytic or synthetic processes.
Biological Activities and Applications
The exploration of the biological activities of heterocyclic compounds is a key area of research. Studies like that by Jeragh et al. (2015) on the synthesis and biological activity of complexes with isonicotinamide suggest the potential for discovering new therapeutic agents (Jeragh, Ali, & El-asmy, 2015). Although not directly related, the chemical versatility and biological relevance of such compounds underscore the potential research applications of this compound in medicinal chemistry and drug design.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been used as reagents in the identification and optimization of pteridinone Toll-like receptor 7 agonists . They can also act as CB2 cannabinoid receptor agonists .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets Toll-like receptor 7, it could affect the innate immune response .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, modulation of the innate immune response could lead to changes in the body’s response to pathogens .
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-3-1-14(2-4-16)5-9-25-19(26)15-6-10-24-18(13-15)28-17-7-11-27-12-8-17/h1-4,6,10,13,17H,5,7-9,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNMXSZWUBSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


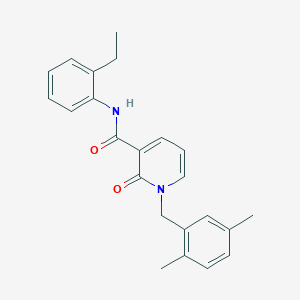
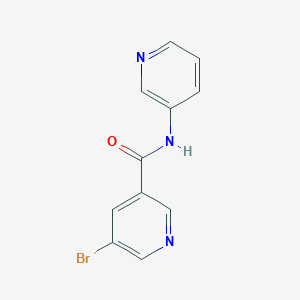
![3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2965451.png)
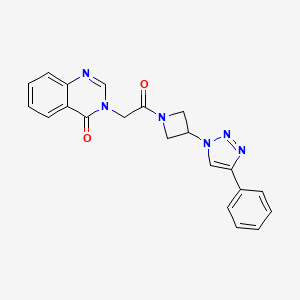
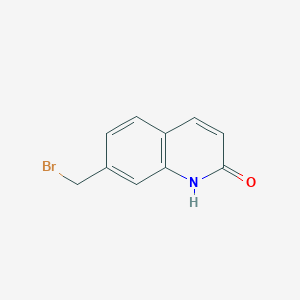
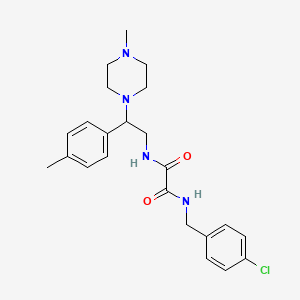
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2965457.png)
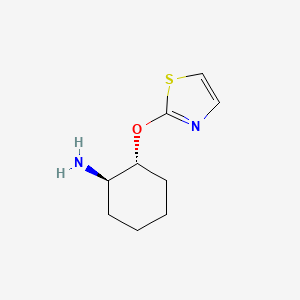
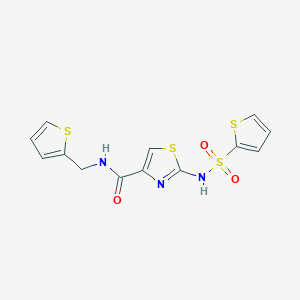

![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965466.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)
